An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-phenylethan-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-phenylethan-1-amine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The phenethylamine backbone, a privileged structure in neuroscience and pharmacology, serves as the foundation for numerous endogenous neurotransmitters and synthetic drugs.[1][2] The introduction of a fluorine atom at the benzylic position, creating 2-Fluoro-2-phenylethan-1-amine, presents a fascinating case study in the interplay of stereoelectronic effects on chemical behavior and potential biological activity. This guide provides a comprehensive overview of the chemical properties of 2-Fluoro-2-phenylethan-1-amine, offering insights for researchers and professionals engaged in drug discovery and development.
The presence of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] While alpha-fluoroamines have historically been considered potentially unstable, recent advances have demonstrated their viability as synthetic targets.[4] This guide will delve into the known and predicted characteristics of 2-Fluoro-2-phenylethan-1-amine, providing a foundational understanding for its application in research.
Physicochemical Properties
The physicochemical profile of a drug candidate is a critical determinant of its developability. For 2-Fluoro-2-phenylethan-1-amine, these properties are influenced by the interplay of the basic amino group, the aromatic phenyl ring, and the electron-withdrawing fluorine atom.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₈H₁₀FN | [5] |
| Molecular Weight | 139.17 g/mol | [5] |
| CAS Number | 55601-20-2 | [5] |
| LogP | 1.6559 | [5] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |
| pKa (Predicted) | ~9.3 | The pKa of the parent compound, 2-phenylethylamine, is approximately 9.83. The electron-withdrawing inductive effect of the adjacent fluorine atom is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. A reduction of 0.5 pKa units is a reasonable estimate. |
| Solubility | The free base is expected to be soluble in organic solvents. The hydrochloride salt is predicted to be soluble in water.[6][7] | General solubility trends for amines and their salts. |
Synthesis of 2-Fluoro-2-phenylethan-1-amine
The most logical and commonly employed synthetic route to primary amines of this nature is the reductive amination of the corresponding ketone. In this case, the precursor would be 2-fluoro-1-phenylethanone (also known as α-fluoroacetophenone).
Experimental Protocol: Reductive Amination
Materials:
-
2-Fluoro-1-phenylethanone
-
Ammonia source (e.g., ammonium chloride)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂ over Palladium on carbon)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Buffer for pH control (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-phenylethanone in the chosen anhydrous alcohol.
-
Amine Addition: Add an excess of the ammonia source to the solution. If using ammonium chloride, a weak base may be needed to liberate free ammonia in situ.
-
pH Adjustment: The formation of the imine intermediate is often acid-catalyzed. The pH should be maintained in a slightly acidic range (e.g., 5-6) to facilitate imine formation without excessive protonation of the amine.
-
Addition of Reducing Agent: Slowly add the reducing agent to the reaction mixture. If using NaBH₃CN, it can be added portion-wise. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup:
-
Quench the reaction by carefully adding water or a dilute acid.
-
Adjust the pH to basic (e.g., pH > 10) with an aqueous base solution (e.g., NaOH) to deprotonate the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Fluoro-2-phenylethan-1-amine.
Spectroscopic Analysis
No experimental spectra for 2-Fluoro-2-phenylethan-1-amine are currently available in public databases. However, the expected spectral features can be predicted based on the analysis of its parent compound, 2-phenylethylamine, and general spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Benzylic Proton (CHF): A doublet of doublets in the range of δ 5.0-5.5 ppm. The coupling to the adjacent fluorine atom will result in a large coupling constant (JHF ≈ 45-50 Hz), and further splitting will occur due to coupling with the methylene protons.
-
Methylene Protons (CH₂N): A multiplet in the range of δ 3.0-3.5 ppm. This will be a complex signal due to diastereotopicity and coupling to both the benzylic proton and the fluorine atom.
-
Amine Protons (NH₂): A broad singlet in the range of δ 1.5-3.0 ppm. The chemical shift of this signal is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Benzylic Carbon (CHF): A doublet in the range of δ 90-95 ppm, with a large one-bond carbon-fluorine coupling constant (JCF ≈ 170-190 Hz).
-
Methylene Carbon (CH₂N): A doublet in the range of δ 45-50 ppm, with a smaller two-bond carbon-fluorine coupling constant (JCCF ≈ 20-25 Hz).
Infrared (IR) Spectroscopy (Predicted)
As a primary amine, 2-Fluoro-2-phenylethan-1-amine is expected to exhibit the following characteristic IR absorptions:
-
N-H Stretch: Two medium intensity bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.[9][10][11]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bend (Scissoring): A medium to strong band in the region of 1580-1650 cm⁻¹.[9]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.
-
C-N Stretch: A medium intensity band in the region of 1020-1250 cm⁻¹.[9]
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry, aliphatic amines typically undergo α-cleavage (cleavage of the bond adjacent to the C-N bond) as a major fragmentation pathway.[12][13][14]
-
Molecular Ion (M⁺˙): An odd molecular weight peak at m/z = 139, which is characteristic for a compound with one nitrogen atom.[12]
-
Alpha-Cleavage:
-
Loss of a •CH₂NH₂ radical would result in a fragment at m/z = 109 (C₆H₅CHF⁺).
-
Loss of a •C₆H₅CHF radical would result in a fragment at m/z = 30 (CH₂NH₂⁺). This is often a very prominent peak for primary amines.[14]
-
-
Other Fragments: Loss of HF from the molecular ion or other fragments may also be observed. Fragments characteristic of the phenyl group (e.g., m/z = 77) are also possible.
Reactivity and Stability
The presence of the fluorine atom at the benzylic position is expected to have a significant impact on the reactivity and stability of the molecule.
-
Basicity: As previously mentioned, the electron-withdrawing nature of the fluorine atom will decrease the basicity of the amine compared to 2-phenylethylamine.
-
Nucleophilicity: The reduced basicity also implies reduced nucleophilicity, which will affect the rates of its reactions with electrophiles.
-
Stability: Alpha-fluoroamines can be susceptible to the elimination of hydrogen fluoride to form an enamine. The stability of 2-Fluoro-2-phenylethan-1-amine will depend on the conditions (pH, temperature). Under acidic conditions, protonation of the amine would likely stabilize the molecule against elimination.
-
Oxidative Stability: The C-F bond is very strong, and the fluorine substitution may increase the metabolic stability of the compound by blocking oxidative metabolism at the benzylic position, a common metabolic hotspot for phenethylamines.
Potential Applications in Drug Discovery
The 2-phenylethylamine scaffold is a core component of many centrally acting drugs.[1] Fluorination is a common strategy to enhance drug properties. Therefore, 2-Fluoro-2-phenylethan-1-amine is a molecule of interest for several reasons:
-
Neuromodulatory Agents: As an analog of phenethylamine, it could potentially interact with trace amine-associated receptors (TAARs) or other monoamine systems in the central nervous system. Related fluoroamphetamines are classified as CNS stimulants.[15]
-
Enzyme Inhibitors: The introduction of the fluorine atom could lead to potent and selective enzyme inhibitors, for example, of monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.
-
Molecular Probes: A fluorinated analog could be developed into a ¹⁸F-labeled radiotracer for positron emission tomography (PET) imaging to study biological processes in the brain.
Conclusion
2-Fluoro-2-phenylethan-1-amine is a synthetically accessible molecule with a unique combination of structural features that make it of significant interest to the drug discovery and development community. While specific experimental data for this compound is sparse, a comprehensive understanding of its chemical properties can be inferred from the behavior of related compounds and general chemical principles. Its predicted physicochemical properties, coupled with the known effects of fluorination in medicinal chemistry, suggest that 2-Fluoro-2-phenylethan-1-amine is a valuable building block for the synthesis of novel therapeutic agents and research tools. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.
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